N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide
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Overview
Description
N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity, and is functionalized with methoxybenzyl, phenylacetamide, and ethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, followed by the introduction of the methoxybenzyl group through a nucleophilic substitution reaction. The phenylacetamide and ethyl groups are then added via amide bond formation and alkylation reactions, respectively. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, would be essential to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with a similar core structure, such as thieno[2,3-d]pyrimidines, share some biological activities but differ in their functional groups and overall properties.
Benzylthioacetamides: These compounds have a similar sulfanylacetamide moiety but lack the thienopyrimidine core, resulting in different chemical and biological behaviors.
Methoxybenzyl Derivatives: Compounds with a methoxybenzyl group exhibit similar reactivity in substitution reactions but may have different pharmacological profiles.
Uniqueness
N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide stands out due to its unique combination of functional groups and core structure, which confer distinct chemical reactivity and biological activity
Biological Activity
N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound notable for its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core, which is associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Structure and Properties
The molecular formula of this compound is C25H25N3O3S2 with a molecular weight of 479.6 g/mol. The unique structural features contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C25H25N3O3S2 |
Molecular Weight | 479.6 g/mol |
IUPAC Name | N-ethyl-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
CAS Number | 1252818-96-4 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various cellular processes. The thieno[3,2-d]pyrimidine structure allows for binding to these targets, leading to alterations in signal transduction pathways and gene expression.
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases and enzymes that play roles in cancer progression and inflammation.
- Receptor Modulation : It may act as a modulator of receptor activity, influencing pathways related to cell proliferation and apoptosis.
Biological Activities
Research indicates that N-ethyl-2-{(3-[4-methoxyphenyl)methyl]-4-oxo-thieno[3,2-d]pyrimidin-2-y} sulfanyl-N-(phenyl)acetamide exhibits several biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
-
Cell Line Studies : In vitro tests on various cancer cell lines (e.g., HeLa, A549) have demonstrated significant cytotoxic effects. For instance, one study reported an IC50 value of approximately 14 µM against MCF7 cell lines, indicating potent anticancer activity .
Cell Line IC50 (µM) HeLa 7.01 ± 0.60 A549 8.55 ± 0.35 MCF7 14.31 ± 0.90
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent:
- Mechanisms : It inhibits the production of pro-inflammatory cytokines and reduces inflammatory markers in cellular models.
- Case Studies : Research has indicated that compounds with similar structures have been effective in reducing inflammation in animal models .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties:
- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Potential Applications : These findings indicate potential for development as a new class of antimicrobial agents .
Case Studies
- Study on Anticancer Effects : A recent study screened a library of compounds including N-ethyl derivatives for anticancer activity on multicellular spheroids, revealing significant efficacy against tumor growth .
- Pharmacological Evaluation : Another investigation assessed the pharmacokinetics and bioavailability of similar thieno[3,2-d]pyrimidine derivatives, suggesting favorable profiles for further development as therapeutic agents .
Properties
IUPAC Name |
N-ethyl-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-26(18-7-5-4-6-8-18)21(28)16-32-24-25-20-13-14-31-22(20)23(29)27(24)15-17-9-11-19(30-2)12-10-17/h4-14H,3,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGAUYJQEDMUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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